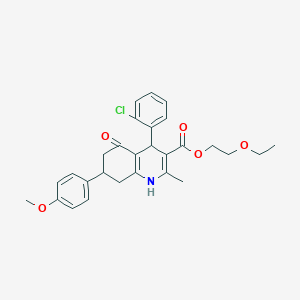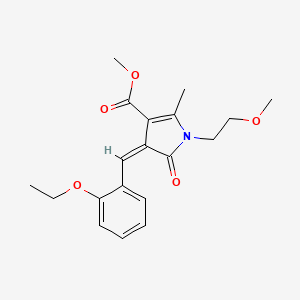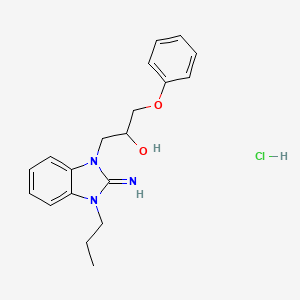![molecular formula C29H30N2O3S B4888398 N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B4888398.png)
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide, also known as DBHQ, is a chemical compound that has been widely used in scientific research. It is a highly potent and selective inhibitor of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. DBHQ has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has been used in a wide range of scientific research applications. One of its primary uses is in the study of ROS production in cells. By inhibiting NADPH oxidase, N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide can help researchers understand the role of ROS in various cellular processes. N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has also been used in studies of inflammation, cardiovascular disease, and cancer. In addition, N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has been used as a tool to investigate the role of NADPH oxidase in various animal models.
Wirkmechanismus
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide works by inhibiting the enzyme NADPH oxidase, which is responsible for the production of ROS in cells. Specifically, N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide binds to the enzyme's active site and prevents it from converting oxygen into superoxide. This results in a decrease in ROS production and a reduction in oxidative stress.
Biochemical and Physiological Effects:
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to reducing ROS production, N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has been shown to have anti-inflammatory effects, reduce oxidative stress, and improve endothelial function. N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has also been shown to reduce the growth of cancer cells in vitro and in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of NADPH oxidase, making it an ideal tool for studying the role of ROS in cellular processes. N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for researchers. However, there are also limitations to using N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide in lab experiments. Its potency can make it difficult to determine the optimal concentration for use in experiments, and its effects on other cellular processes must be carefully considered.
Zukünftige Richtungen
There are several future directions for research involving N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide. One area of interest is the role of NADPH oxidase in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has been shown to reduce oxidative stress and improve cognitive function in animal models of these diseases, suggesting that it could be a potential therapeutic agent. Another area of interest is the development of more potent and selective inhibitors of NADPH oxidase. Finally, the use of N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide in combination with other drugs or therapies is an area that warrants further investigation.
Conclusion:
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide, or N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide, is a highly potent and selective inhibitor of NADPH oxidase that has been widely used in scientific research. Its mechanism of action has been extensively studied, and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to using N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide in lab experiments, it remains an important tool for studying the role of ROS in cellular processes. Future research directions involving N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide include its potential use in neurodegenerative diseases and the development of more potent and selective inhibitors of NADPH oxidase.
Synthesemethoden
The synthesis of N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide involves several steps. First, 3-(dibenzylamino)-1-propanol is reacted with phenylsulfonyl chloride to form N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using chromatography techniques to obtain pure N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide.
Eigenschaften
IUPAC Name |
N-[3-(dibenzylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3S/c32-28(23-30(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)24-31(27-17-9-3-10-18-27)35(33,34)29-19-11-4-12-20-29/h1-20,28,32H,21-24H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEPVXUPCWRKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2-amino-2-oxoethyl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B4888321.png)


![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4888346.png)

![3-[(2-chlorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4888358.png)
![3-{[(4-methylphenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4888359.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B4888370.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4888378.png)
![1-{phenyl[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B4888386.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4888391.png)
![3-chloro-4-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4888405.png)
